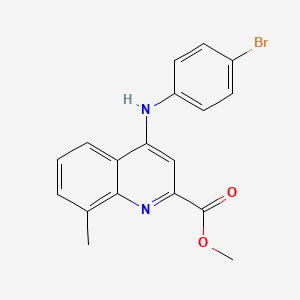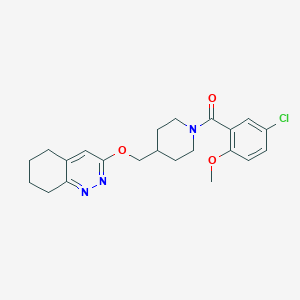![molecular formula C14H12ClNO2 B2574668 2-{(E)-[(3-chlorophenyl)imino]methyl}-6-methoxyphenol CAS No. 112628-75-8](/img/structure/B2574668.png)
2-{(E)-[(3-chlorophenyl)imino]methyl}-6-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-{(E)-[(3-chlorophenyl)imino]methyl}-6-methoxyphenol”, also known as CMMP, is a chemical compound that has been extensively studied due to its potential applications in various fields of research and industry. It has a molecular formula of C14H12ClNO2 and a molecular weight of 261.7 .
Synthesis Analysis
A Schiff base ligand was prepared by the condensation of 4-chloroaniline and salicylaldehyde in their ethanolic solutions . The corresponding Cu (II) complex of the prepared Schiff base was obtained by refluxing the ethanolic solution of the Schiff base .Molecular Structure Analysis
The molecular structure of “this compound” consists of a molecular formula of C14H12ClNO2 . The formation of the Schiff base and its Cu (II) complex was confirmed using FTIR spectroscopy .Physical And Chemical Properties Analysis
The melting point temperature of the Schiff base was found to be 138℃, while the decomposition temperature of the Cu (II) complex was found to be 209℃ . Both the Schiff base and the corresponding Cu (II) complex were found to be soluble in some organic solvents but Cu (II) was insoluble in diethylether and n-hexane .Scientific Research Applications
Molecular Structure and Spectroscopic Properties
A comprehensive investigation into the molecular structure and spectroscopic properties of related compounds showcases the utility of X-ray diffraction, FT-IR, UV–Vis spectroscopy, and computational methods like DFT calculations. These studies provide valuable insights into the vibrational frequencies, electronic properties, and intramolecular hydrogen bond interactions, contributing to a deeper understanding of the molecule's stability and reactivity in different solvents (Demircioğlu, Albayrak, & Büyükgüngör, 2014).
Mesomorphic Properties and Phase Transitions
Research on laterally di-substituted derivatives of Schiff base compounds, including structural elucidation through NMR and FT-IR spectroscopy, differential scanning calorimetry (DSC), and polarized optical microscopy (POM), has revealed their significant influence on molecular packing, geometrical, and thermal parameters. These findings are essential for understanding the phase behavior and stability of such compounds (Alamro et al., 2021).
Computational Investigations and Nonlinear Optical (NLO) Properties
Theoretical studies, including DFT calculations and NLO property evaluations, have shown that these compounds exhibit promising nonlinear optical activities, which are significant for applications in optoelectronics and photonics. Such studies help in predicting the behavior of these materials in various applications and contribute to the design of new materials with enhanced properties (Yıldırım, Yıldırım, & Kaştaş, 2016).
Antibacterial and Antioxidant Activities
Some derivatives have been studied for their antibacterial and antioxidant activities, showing significant potential in the medical field. The research indicates that the presence of methoxy groups can enhance these activities, providing a foundation for developing new therapeutic agents (Oloyede-Akinsulere, Babajide, & Salihu, 2018).
Crystallography and Computational Chemistry for Bioactivity Analysis
Synthesis and structural determination via single-crystal X-ray diffraction, alongside computational studies, have been utilized to explore the optoelectronic properties and bioactivity potential against various targets, including SARS-CoV-2 proteins. This interdisciplinary approach helps in designing compounds with specific biological activities and understanding their mechanism of action (Ashfaq et al., 2022).
properties
IUPAC Name |
2-[(3-chlorophenyl)iminomethyl]-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c1-18-13-7-2-4-10(14(13)17)9-16-12-6-3-5-11(15)8-12/h2-9,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJIVIDAUWQSCBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
112628-75-8 |
Source


|
| Record name | ALPHA-(3-CHLOROPHENYLIMINO)-6-METHOXY-O-CRESOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(2-cyclopentyl-1,3-oxazol-5-yl)-N-[4-(dimethylamino)benzyl]thiophene-2-sulfonamide](/img/structure/B2574590.png)
![2,5-dichloro-N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide](/img/structure/B2574591.png)
![4-[1-(Prop-2-yn-1-yl)piperidine-4-carbonyl]-1-thia-4-azaspiro[5.5]undecane](/img/structure/B2574592.png)


![Methyl 2'-amino-1-benzyl-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2574596.png)
![(3As,7aS)-2,3,3a,4,5,6,7,7a-octahydropyrrolo[3,4-c]pyridin-1-one;hydrochloride](/img/structure/B2574599.png)



![2-cyano-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}acetamide](/img/structure/B2574604.png)
![2-[3-(3-Fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetonitrile](/img/structure/B2574606.png)